Thiadiazolidinethione

Description

Thiadiazolidinethione (C₃H₅NS₂, molecular weight: 119.21 g/mol) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and one nitrogen atom . It is also known by synonyms such as Thiazolidine-2-thione, 2-Mercaptothiazoline, and 4,5-Dihydro-thiazole-2-thiol . This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive thione (-C=S) and thiol (-SH) groups . Its synthesis typically involves cyclization reactions, such as the reaction of aminoethanol with carbon disulfide or alkyl halides under basic conditions .

Propriétés

Formule moléculaire |

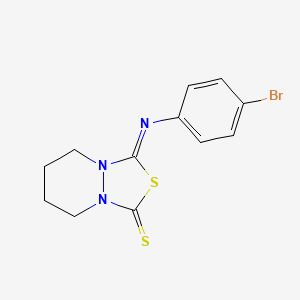

C12H12BrN3S2 |

|---|---|

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-3-thione |

InChI |

InChI=1S/C12H12BrN3S2/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2 |

Clé InChI |

ICRCGJXKHDVZBV-UHFFFAOYSA-N |

SMILES |

C1CCN2C(=S)SC(=NC3=CC=C(C=C3)Br)N2C1 |

SMILES canonique |

C1CCN2C(=S)SC(=NC3=CC=C(C=C3)Br)N2C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

- Electronic Properties : this compound’s electron-rich thione group enhances nucleophilic reactivity compared to TZDs, which are more electrophilic due to ketone groups .

- Thiadiazoles, such as 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione, show anti-inflammatory activity (e.g., compound 6a in with 78% edema inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.